molecular formula C21H17N7O2 B2790437 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 1396857-65-0

7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2790437
CAS No.: 1396857-65-0
M. Wt: 399.414
InChI Key: XDKIZIJQYSTIEI-UHFFFAOYSA-N
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Description

The compound 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic molecule that features a combination of benzimidazole and diazinopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole core, followed by the construction of the diazinopyrimidine ring system. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the diazinopyrimidine ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of the diazinopyrimidine ring can yield partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. It can be used in the design of new therapeutic agents targeting various diseases.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into these activities can lead to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.

    Diazinopyrimidine Derivatives: Compounds such as diazepam and trimethoprim share the diazinopyrimidine ring and are used in different therapeutic contexts.

Uniqueness

What sets 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione apart is its unique combination of the benzimidazole and diazinopyrimidine moieties.

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-27-16-10-6-5-9-15(16)24-17(27)12-23-20-22-11-14-18(25-20)26-21(30)28(19(14)29)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,22,23,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKIZIJQYSTIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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